molecular formula C25H21FO6 B7549972 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate

Cat. No. B7549972
M. Wt: 436.4 g/mol
InChI Key: PNLKSSQYNNWELL-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMFPB-MB or DMFPB.

Mechanism of Action

DMFPB-MB acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the activation of various downstream signaling pathways, which ultimately result in the physiological effects associated with CB1 activation.
Biochemical and Physiological Effects:
DMFPB-MB has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce analgesia, reduce inflammation, and modulate appetite and food intake. Additionally, it has been shown to have anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

DMFPB-MB has several advantages for use in lab experiments. It exhibits high binding affinity and selectivity for the CB1 receptor, which allows for precise targeting and manipulation of the receptor. Additionally, it has been found to be relatively stable and easy to synthesize.
However, there are also some limitations associated with the use of DMFPB-MB in lab experiments. It has been found to exhibit some degree of toxicity, which may limit its use in certain applications. Additionally, its effects on other receptors and signaling pathways have not been extensively studied, which may limit its potential applications.

Future Directions

There are several potential future directions for research involving DMFPB-MB. One area of interest is the development of more potent and selective CB1 receptor agonists based on the structure of DMFPB-MB. Additionally, the potential therapeutic applications of DMFPB-MB in various diseases and disorders, such as chronic pain and mood disorders, warrant further investigation. Finally, the effects of DMFPB-MB on other signaling pathways and receptors should be studied to gain a more comprehensive understanding of its mechanisms of action.

Synthesis Methods

DMFPB-MB can be synthesized using a multistep process involving various chemical reactions. One of the most commonly used methods involves the condensation of 3,4-dimethoxybenzaldehyde with 2-fluorobenzoic acid, followed by the addition of acetic anhydride and pyridine to yield the final product.

Scientific Research Applications

DMFPB-MB has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent binding affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain perception, appetite regulation, and mood modulation.

properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FO6/c1-29-21-7-5-4-6-18(21)25(28)32-22-13-10-17(26)15-19(22)20(27)11-8-16-9-12-23(30-2)24(14-16)31-3/h4-15H,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKSSQYNNWELL-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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